molecular formula C20H20FN3 B15076055 N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine CAS No. 853331-17-6

N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine

Cat. No.: B15076055
CAS No.: 853331-17-6
M. Wt: 321.4 g/mol
InChI Key: TXSHDIICQGHFPZ-UHFFFAOYSA-N
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Description

N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound that belongs to the class of indenoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Ethylpropyl)-2-Fluoro-11H-indeno[1,2-b]quinolin-10-amine
  • 2-Fluoro-10-(1-piperidinyl)-11H-indeno[1,2-b]quinoline
  • N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride

Uniqueness

N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

853331-17-6

Molecular Formula

C20H20FN3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2-fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C20H20FN3/c1-24(2)10-9-22-19-16-5-3-4-6-18(16)23-20-15-8-7-14(21)11-13(15)12-17(19)20/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

TXSHDIICQGHFPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C2CC3=C(C2=NC4=CC=CC=C41)C=CC(=C3)F

Origin of Product

United States

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